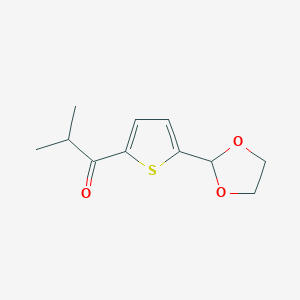

5-(1,3-Dioxolan-2-YL)-2-thienyl isopropyl ketone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(1,3-Dioxolan-2-YL)-2-thienyl isopropyl ketone: is an organic compound that features a 1,3-dioxolane ring fused to a thienyl group, with an isopropyl ketone substituent

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxolan-2-YL)-2-thienyl isopropyl ketone typically involves the formation of the 1,3-dioxolane ring through the reaction of an aldehyde or ketone with ethylene glycol under acidic conditions. The thienyl group can be introduced via a Friedel-Crafts acylation reaction, where thiophene is acylated with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

5-(1,3-Dioxolan-2-YL)-2-thienyl isopropyl ketone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Substitution: The thienyl group can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

5-(1,3-Dioxolan-2-YL)-2-thienyl isopropyl ketone has several applications in scientific research:

Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it a potential candidate for drug development.

Medicine: Its potential pharmacological properties could be explored for therapeutic applications.

Mecanismo De Acción

The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-thienyl isopropyl ketone involves its interaction with molecular targets through its functional groups. The 1,3-dioxolane ring and thienyl group can participate in various chemical interactions, such as hydrogen bonding and π-π stacking, which can influence the compound’s reactivity and binding affinity. These interactions can affect biological pathways and molecular targets, making the compound useful in various applications .

Comparación Con Compuestos Similares

Similar Compounds

1,3-Dioxolane: A simpler compound with a similar ring structure but lacking the thienyl and isopropyl ketone groups.

Thiophene: A sulfur-containing heterocycle that forms the basis of the thienyl group in the compound.

Isopropyl ketone: A simple ketone with an isopropyl group, which is part of the compound’s structure.

Uniqueness

5-(1,3-Dioxolan-2-YL)-2-thienyl isopropyl ketone is unique due to the combination of its functional groups, which confer specific chemical and physical properties.

Actividad Biológica

Structural Characteristics

The molecular formula of 5-(1,3-Dioxolan-2-YL)-2-thienyl isopropyl ketone is C11H12O3S, with a molecular weight of approximately 226.292 g/mol. Its structure features:

- 1,3-Dioxolane Ring : Known for its role in various biological activities, including anti-inflammatory and anti-cancer effects.

- Thienyl Group : A five-membered ring containing sulfur, often found in bioactive molecules.

- Isopropyl Ketone : Contributes to the compound's reactivity and potential interactions with biological targets.

Antioxidant Properties

Research on similar compounds suggests that this compound may exhibit antioxidant properties. For instance, di-2-thienyl ketones have shown potential as antioxidants due to their ability to scavenge free radicals. This suggests that the compound could also be investigated for similar activities.

Antibacterial and Antifungal Activity

The 1,3-dioxolane structure has been associated with antibacterial and antifungal properties in other derivatives. For example, studies have demonstrated that 1,3-dioxolane derivatives exhibit significant antibacterial activity against various strains such as Staphylococcus aureus and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans . Although direct studies on this compound are lacking, its structural similarities to these active compounds suggest potential efficacy in these areas.

While specific mechanisms for this compound have not been elucidated, the presence of functional groups such as the dioxolane and thienyl could facilitate interactions with biological macromolecules. These interactions may involve:

- Hydrogen Bonding : Possible due to the presence of oxygen atoms in the dioxolane ring.

- π-π Stacking : Likely between the aromatic thienyl group and other aromatic systems in biological molecules.

Further research is necessary to confirm these interactions and elucidate the precise mechanisms involved.

Comparative Analysis with Related Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1,3-Dioxolane | Simple compound featuring only the dioxolane ring | Limited data; generally non-bioactive |

| Thienyl Derivatives | Contains sulfur; found in many bioactive molecules | Antibacterial and antifungal activities reported |

| Isopropyl Ketone Derivatives | Basic ketone structure | Varies widely; some show significant bioactivity |

| Di-2-Thienyl Ketones | Substituted thienyl compounds | Notable antioxidant properties |

The uniqueness of this compound lies in its combination of functional groups that may enhance its reactivity and potential applications in drug development.

Synthesis and Biological Screening

A study on novel 1,3-dioxolanes synthesized from salicylaldehyde demonstrated that certain derivatives exhibited excellent antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans. These findings highlight the importance of structural modifications in enhancing biological activity .

Future Directions

Given the promising structural features and preliminary insights into related compounds, future research should focus on:

- In Vitro Studies : To assess antibacterial and antifungal activities directly related to this compound.

- Mechanistic Studies : To elucidate the interaction pathways with biological targets.

- Synthetic Optimization : To improve yield and purity for further pharmacological testing.

Propiedades

IUPAC Name |

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-2-methylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3S/c1-7(2)10(12)8-3-4-9(15-8)11-13-5-6-14-11/h3-4,7,11H,5-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDNVEQXCRHSSMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CC=C(S1)C2OCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641907 |

Source

|

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898772-80-0 |

Source

|

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.